
5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family and has a unique structure that makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and pathways in the body that are involved in inflammation and cancer. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Research has shown that 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has a number of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and pathways in the body that are involved in inflammation and cancer. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its unique structure, which makes it a promising candidate for further research. Additionally, this compound has been shown to have a high yield and purity when synthesized using appropriate methods.
However, there are also limitations associated with the use of this compound in lab experiments. One of the major limitations is the lack of understanding of its mechanism of action. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Future Directions
There are a number of future directions for research on 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of research could focus on further elucidating the mechanism of action of this compound. Additionally, research could investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases or cardiovascular diseases.
Another area of research could focus on the development of novel synthetic methods for the production of this compound. This could lead to the development of more efficient and cost-effective methods for the synthesis of this compound.
Overall, 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a promising compound that has potential applications in various scientific fields. Further research is needed to fully elucidate the mechanism of action and potential uses of this compound.
Synthesis Methods
The synthesis of 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be achieved using a variety of methods. One of the most commonly used methods involves the reaction of 2-amino-5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazole with an appropriate reagent such as acetic anhydride or acetyl chloride. This reaction results in the formation of the desired compound with high yield and purity.
Scientific Research Applications
The unique structure of 5-(2-Propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has led to its investigation in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry. Research has shown that this compound has potential as an anti-inflammatory and anti-cancer agent due to its ability to inhibit certain enzymes and pathways in the body.
properties
IUPAC Name |
5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5S/c1-5(2)13-6(3-4-10-13)7-11-12-8(9)14-7/h3-5H,1-2H3,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSPICUJXYKTNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

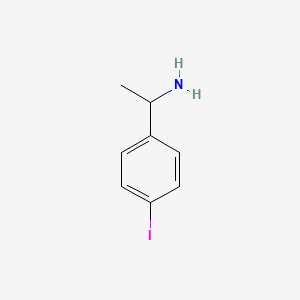
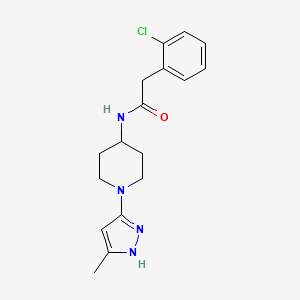

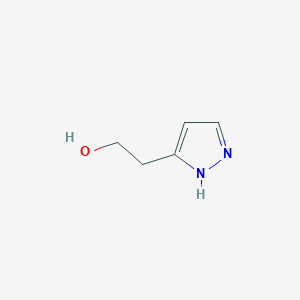

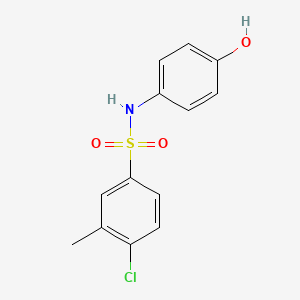


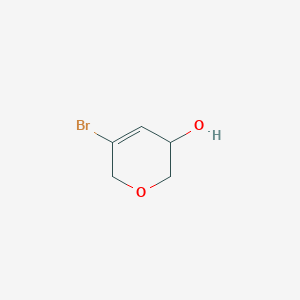
![N-[2-(2-methoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2570598.png)
![Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate](/img/structure/B2570599.png)
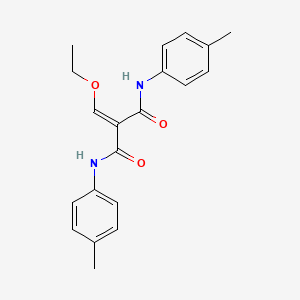
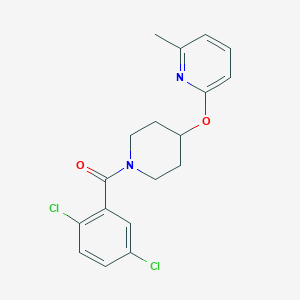
![2-Bromo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B2570606.png)